Rapamycin Dialdehyde
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Overview
Description
Rapamycin Dialdehyde is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin itself is known for its immunosuppressive, antifungal, antitumor, and neuroprotective properties . This compound retains some of these properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
Rapamycin Dialdehyde primarily targets the mammalian target of rapamycin (mTOR) . mTOR is an intracellular serine/threonine protein kinase that plays a central role in various cellular processes, including cell growth and proliferation, protein synthesis, and autophagy . Another primary target of Rapamycin is Fpr1 (FK506-sensitive proline rotamase 1) , a protein of the FKBP12 (FK506-binding protein 12 kDa) family .
Mode of Action
Rapamycin inhibits mTOR by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . Once loaded onto the FRB domain, the FKBP12–rapamycin complex inhibits mTOR, which associates with various proteins in mammals and is important in the life of the cell .
Biochemical Pathways
Rapamycin has a specific action on the mTOR signaling pathway . mTOR has been identified as a key regulator of different pathways . The mTOR pathway is a major nutrition and energy sensor that regulates growth and life span in yeast and animals . Inhibition of mTOR by rapamycin results in slower overall root, leaf, and shoot growth and development, leading to poor nutrient uptake and light energy utilization .
Pharmacokinetics
The pharmacokinetics of Rapamycin have been studied in various models . In one study, dogs received a single intramuscular dose of rapamycin and underwent 48-hour whole blood pharmacokinetic sampling . Additionally, daily intramuscular doses of rapamycin were administered for 7 days with blood rapamycin trough levels collected on Day 8, 9, and 15 .
Result of Action
Rapamycin has multiple protective effects against atherosclerosis through various molecular mechanisms . It acts on various cells (endothelial cells, macrophages, vascular smooth muscle cells, and T-cells) in early and advanced atherosclerosis . Moreover, it has been used successfully as an anti-proliferation agent to prevent in-stent restenosis or vascular graft stenosis in patients with coronary artery disease .
Action Environment
The action of Rapamycin can be influenced by environmental factors . For instance, a perceived signal generated by TOR suppression redirects carbon flow and metabolic shift to other pathways to support the growth of rapamycin-treated plants . This indicates a link between TOR signaling and nutrition/light energy status . Moreover, the TOR signaling axis integrates environmental signals to regulate metabolism, growth, and life span .
Biochemical Analysis
Biochemical Properties
Rapamycin Dialdehyde interacts with various enzymes, proteins, and other biomolecules. It inhibits the mammalian target of rapamycin (mTOR) by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-Rapamycin Dialdehyde complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This interaction plays a crucial role in various biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound improves physiological parameters associated with aging in the immune, cardiovascular, and integumentary systems of healthy individuals or individuals with aging-related diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to its intracellular receptor FK506-binding protein 12 (FKBP12), which then interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This interaction leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. It has been observed that this compound therapy reduces age-related plaque deposition by decreasing AβPP production and down-regulating β-secretase and γ-secretase activities . It also increases amyloid-β clearance by promoting autophagy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a high dose (8 mg/kg/day) given i.p., this compound had no effect on lifespan of female mice; however, this dose and route of this compound increased the lifespan of male rats by 61% .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has its specific action on the mTOR signaling pathway, which has been identified as a key regulator of different pathways . It also modulates at least five of 12 defined hallmarks of aging .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has concentration-dependent inhibitory effects on drug transport mediated by Pgp, MRP-1, BCRP, and LRP in cell lines with MDR mediated by these proteins .
Subcellular Localization
This compound is localized to several distinct subcellular compartments . The finding that mTORC1, which this compound inhibits, is localized to the lysosome has significantly enhanced our understanding of mTORC1 regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rapamycin Dialdehyde can be synthesized from rapamycin through a series of chemical reactions. The process typically involves the oxidation of rapamycin to introduce aldehyde groups at specific positions on the molecule. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Rapamycin Dialdehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aldehyde positions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or DMP are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield rapamycin dicarboxylic acid, while reduction can produce rapamycin dialcohol .
Scientific Research Applications
Rapamycin Dialdehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and neurodegenerative diseases.
Industry: Utilized in the development of new materials and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Rapamycin: The parent compound with similar biological activities.
Ascomycin: Another macrolide with immunosuppressive properties.
Tacrolimus: A macrolide used as an immunosuppressant in organ transplantation.
Uniqueness
Rapamycin Dialdehyde is unique due to the presence of aldehyde groups, which allow for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and derivatives with potentially enhanced biological activities .
Properties
CAS No. |
500733-49-3 |
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Molecular Formula |
C₅₁H₇₉NO₁₅ |
Molecular Weight |
946.17 |
Synonyms |
(2S)-(2R,3S,6R,7E,9R,15E)-9-Hydroxy-1-((1S,4R)-4-hydroxy-3-methoxycyclohexyl)-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl 1-(2-((2R,3R,6S)-2-hydroxy-6-((S,E)-2-methoxy-3-methyl-5-oxopent-3-en-1-yl)-3-methyltetrahydro-2H- |
Origin of Product |
United States |
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